N-[(oxolan-2-yl)methyl]-5-{[4-(trifluoromethoxy)phenyl]sulfamoyl}furan-2-carboxamide
Description
N-[(oxolan-2-yl)methyl]-5-{[4-(trifluoromethoxy)phenyl]sulfamoyl}furan-2-carboxamide is a synthetic small molecule characterized by three key structural motifs:
- Sulfamoyl group: Attached to a 4-(trifluoromethoxy)phenyl ring, enhancing hydrophobicity and electronic effects.
- Oxolan-2-ylmethyl substituent: A tetrahydrofuran-derived group that may improve solubility and metabolic stability.
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-5-[[4-(trifluoromethoxy)phenyl]sulfamoyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O6S/c18-17(19,20)28-12-5-3-11(4-6-12)22-29(24,25)15-8-7-14(27-15)16(23)21-10-13-2-1-9-26-13/h3-8,13,22H,1-2,9-10H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBRNCYSWYMOPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(O2)S(=O)(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The compound’s structural analogs vary primarily in substituents on the sulfamoyl group, carboxamide nitrogen, or furan ring. These modifications influence physicochemical properties and biological activity.
Table 1: Structural and Functional Comparison
Key Observations:
Sulfamoyl Group Variations: The 4-(trifluoromethoxy)phenyl group in the target compound introduces a distinct electronic profile compared to the 4-(trifluoromethyl)phenyl group in compound 6b . Replacement with a 2,6-dimethoxypyrimidin-4-yl group () introduces hydrogen-bonding capacity, which may enhance target specificity .
Carboxamide Nitrogen Substitutions :
- The oxolan-2-ylmethyl group in the target compound and ’s analog contrasts with simpler substituents (e.g., nitro in 6b). This cyclic ether likely improves solubility compared to aromatic or alkyl chains .
Biological Activity Trends :
- Compound 6b’s nitro group correlates with high antibacterial activity, suggesting electron-deficient substituents may enhance efficacy against bacterial enzymes . The absence of a nitro group in the target compound implies a divergent activity profile.
Functional Group Impact on Physicochemical Properties
- Metabolic Stability : The oxolan-2-ylmethyl group may reduce oxidative metabolism compared to linear alkyl chains, as seen in ’s compound .
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